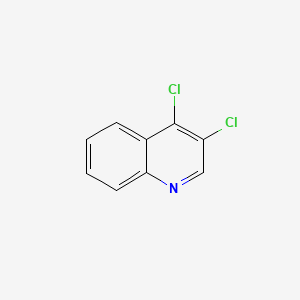

3,4-Dichloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZWVUXDITWYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485175 | |

| Record name | 3,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25836-11-7 | |

| Record name | 3,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Topic: Synthesis of 3,4-Dichloroquinoline from Aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 3,4-dichloroquinoline stands out as a pivotal intermediate, particularly in the development of novel pharmaceuticals. Its unique substitution pattern allows for selective functionalization, making it a valuable building block in complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of 3,4-dichloroquinoline, with a primary focus on pathways originating from aniline. We will dissect a robust, multi-step synthetic strategy, elucidating the causality behind experimental choices, providing detailed protocols, and exploring alternative approaches to empower researchers in this critical area of synthetic chemistry.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery. Its presence in natural products, most famously quinine, has inspired the development of a vast array of synthetic quinoline-based drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4]

The direct synthesis of 3,4-dichloroquinoline from unsubstituted aniline is not achieved through a single named reaction. Instead, its creation is a testament to strategic, multi-step synthesis. The process typically involves two fundamental phases:

-

Construction of the Quinoline Nucleus: Building the core heterocyclic system from an aniline precursor.

-

Regioselective Chlorination: Introducing the chloro groups at the C3 and C4 positions of the newly formed ring.

This guide will focus on a validated and logical pathway that leverages the Gould-Jacobs reaction to build the quinoline core, followed by a series of functional group manipulations to achieve the target 3,4-dichloro substitution.

Primary Synthetic Pathway: A Step-by-Step Elucidation

The most reliable methods for synthesizing the quinoline core from aniline precursors include the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs reactions.[5][6][7][8][9] For the specific goal of producing 3,4-dichloroquinoline, the Gould-Jacobs reaction offers a strategic advantage by installing functional "handles" at the C3 and C4 positions, which can be chemically modified in subsequent steps.

The overall workflow is visualized below:

Caption: Overall workflow for the synthesis of 3,4-dichloroquinoline.

Step 1: The Gould-Jacobs Reaction

This reaction is the cornerstone of the synthesis, building the foundational quinoline ring system.[10] It proceeds in two distinct phases: an initial condensation followed by a high-temperature cyclization. For a related synthesis, m-chloroaniline is often used as a starting material to pre-install a chlorine atom at what will become the 7-position, a common feature in antimalarial drugs like chloroquine.[11][12]

-

Reaction: Aniline (or a substituted aniline) is reacted with diethyl ethoxymethylenemalonate (EMME).

-

Causality & Mechanism: The first stage is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic enol ether carbon of EMME, eliminating ethanol to form an anilinoacrylate intermediate. The second stage requires significant thermal energy (~250 °C) to drive the intramolecular electrophilic aromatic substitution (cyclization), followed by tautomerization to yield the stable 4-hydroxyquinoline product.[13] The high boiling point of solvents like diphenyl ether (Dowtherm A) is essential to achieve the required temperature for this cyclization.[11]

Step 2 & 3: Saponification and Decarboxylation

To prepare the C3 position for chlorination, the ester group installed by the Gould-Jacobs reaction must be removed.

-

Reaction: The ethyl ester at C3 is first hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide (saponification). The resulting 4-hydroxyquinoline-3-carboxylic acid is then heated to induce decarboxylation.

-

Causality: Saponification creates a carboxylate salt, which upon acidification yields the carboxylic acid. This acid is thermally unstable and readily loses CO₂, leaving a hydrogen atom at the C3 position and yielding the 4-hydroxyquinoline intermediate. This two-step process effectively "clears" the C3 position for the subsequent chlorination step.

Step 4 & 5: Sequential Chlorination

This is the critical phase where the dichloro pattern is established. The process involves converting the C4 hydroxyl group into a chloride and then adding a second chloride at the C3 position.

-

Reaction: The 4-hydroxyquinoline intermediate is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Causality & Mechanism: The 4-hydroxy tautomer is in equilibrium with its 4-quinolone form. POCl₃ serves a dual purpose. First, it converts the hydroxyl group at C4 into an excellent leaving group (a chlorophosphate ester). A chloride ion, also generated from POCl₃, then attacks the C4 position in a nucleophilic substitution reaction to yield 4-chloroquinoline.[14] Under more forcing conditions (higher temperature or prolonged reaction time), POCl₃ can also facilitate the electrophilic chlorination at the electron-rich C3 position, yielding the final 3,4-dichloroquinoline product.

Caption: Simplified mechanism for the formation of 3,4-dichloroquinoline.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

-

Materials: m-Chloroaniline, diethyl ethoxymethylenemalonate (EMME), Dowtherm A (diphenyl ether).

-

Procedure:

-

Combine equimolar amounts of m-chloroaniline and EMME in a round-bottom flask.

-

Heat the mixture to 120-125 °C for 1-2 hours with stirring to form the anilinoacrylate intermediate.

-

In a separate, larger flask equipped with a reflux condenser, heat Dowtherm A to approximately 250 °C.

-

Slowly and carefully add the pre-formed intermediate mixture from step 2 into the hot Dowtherm A.

-

Maintain the temperature at 250-255 °C and continue heating for 1 hour to ensure complete cyclization.[11]

-

Cool the reaction mixture, which will cause the product to precipitate.

-

Filter the solid product and wash thoroughly with a non-polar solvent like petroleum ether to remove the Dowtherm A.

-

The crude product can be recrystallized if necessary.

-

Protocol 2: Synthesis of 4,7-Dichloroquinoline

-

Materials: 7-Chloro-4-hydroxyquinoline (from saponification/decarboxylation of the product from Protocol 1), phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully place 7-chloro-4-hydroxyquinoline into a round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of phosphorus oxychloride (e.g., 3-5 equivalents) to the flask. The reaction is often exothermic.

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH solution) until it is strongly alkaline.

-

Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,7-dichloroquinoline.

-

Protocol 3: Synthesis of 3,4,7-Trichloroquinoline

-

Materials: 4,7-Dichloroquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Combine 4,7-dichloroquinoline with a larger excess of POCl₃.

-

Heat the mixture to a higher temperature (e.g., 140-150 °C) in a sealed tube or under pressure for an extended period (e.g., 8-12 hours).

-

Follow the same quench, neutralization, and extraction procedure as described in Protocol 2.

-

The final product will likely require purification by column chromatography to separate it from any unreacted starting material.

-

Data Presentation: Intermediates and Products

The following table summarizes key data for the compounds involved in a typical synthesis starting from m-chloroaniline.

| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| m-Chloroaniline | 0 | C₆H₆ClN | 127.57 | - | -10.5 |

| Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate | 1 | C₁₂H₁₀ClNO₃ | 267.67 | 85-98 | ~266 (decomposes) |

| 7-Chloro-4-hydroxyquinoline | 2 | C₉H₆ClNO | 179.60 | High | 273-275 |

| 4,7-Dichloroquinoline | 3 | C₉H₅Cl₂N | 198.05 | >90 | 84-86 |

| 3,4-Dichloroquinoline (from aniline) | Final | C₉H₅Cl₂N | 198.05 | Variable | 95-97 |

Data compiled from various sources, including Organic Syntheses procedures.[11][15][16]

Alternative Synthetic Considerations

While the Gould-Jacobs pathway is robust, other classical methods offer alternative entries into the quinoline system.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][17][18][19] To synthesize a 3,4-dichloroquinoline, one might envision starting with a 2-amino-benzaldehyde and a chlorinated methylene compound. However, the required starting materials can be less accessible, and controlling regioselectivity with asymmetric ketones can be a significant challenge.[17]

-

Direct Chlorination of Quinoline: The direct electrophilic chlorination of an unsubstituted quinoline ring is generally not a viable strategy for producing the 3,4-dichloro derivative. Under strongly acidic conditions, electrophilic attack preferentially occurs on the benzene ring at positions 5 and 8.[6][20] Achieving substitution on the deactivated pyridine ring requires the multi-step functional group-oriented approach described above.

-

Modern Methods: Contemporary organic synthesis has introduced novel methods, including the electrophilic cyclization of N-(2-alkynyl)anilines, which can directly yield 3-halo-quinolines.[21] Additionally, various metal-catalyzed oxidative annulation reactions are continuously being developed, offering new and potentially more efficient pathways.[22][23]

Conclusion

The synthesis of 3,4-dichloroquinoline from aniline is a multi-step endeavor that requires a strategic application of classic and modern synthetic reactions. The pathway involving an initial Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulation and sequential chlorination, remains one of the most logical and field-proven approaches. This method provides a high degree of control over the substitution pattern, which is essential for creating complex molecular targets. For researchers and professionals in drug development, a thorough understanding of this synthetic route, including the causality behind each step, is crucial for the successful production of this and other vital quinoline-based intermediates.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255.

-

Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]

- THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). Pakistan Journal of Scientific and Industrial Research.

-

Fernández, G. (n.d.). Combes synthesis of quinolines. Química Orgánica.org. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

-

Tutino, F. (n.d.). Quinoline Synthesis. Scribd. Retrieved from [Link]

-

Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (2018). PubMed Central. Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Retrieved from [Link]

-

Friedländer synthesis. (2023). In Wikipedia. Retrieved from [Link]

- Joly, R., Warnant, J., & Goflinet, B. (1971). Process for the preparation of chlorinated quinolines (U.S. Patent No. 3,567,732).

-

(a) General synthesis of chlorinated quinoline derivatives substituted... (n.d.). ResearchGate. Retrieved from [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved from [Link]

-

Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved from [Link]

-

4,7-dichloroquinoline. (1948). Organic Syntheses. Retrieved from [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2021). PubMed Central. Retrieved from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from [Link]

-

Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (2013). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (2025). ResearchGate. Retrieved from [Link]

-

Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). American Chemical Society. Retrieved from [Link]

-

Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. scribd.com [scribd.com]

- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organicreactions.org [organicreactions.org]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. pjsir.org [pjsir.org]

- 21. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloroquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the core physicochemical properties, expected reactivity, and analytical methodologies pertaining to 3,4-dichloroquinoline.

Foreword: Navigating Data Scarcity for a Niche Isomer

As professionals in the chemical and pharmaceutical sciences, we are often tasked with exploring novel molecular scaffolds. While common isomers like 4,7-dichloroquinoline are extensively documented due to their role as precursors to widely-used drugs, other positional isomers remain less characterized. This guide addresses one such molecule: 3,4-dichloroquinoline .

It is crucial to establish at the outset that experimentally determined physicochemical data for 3,4-dichloroquinoline is not widely available in peer-reviewed literature or major chemical databases. This scarcity itself is a key finding, suggesting an opportunity for foundational research. Therefore, this guide adopts a dual approach:

-

Presenting Definitive Data: Providing the calculated, unambiguous properties of 3,4-dichloroquinoline.

-

Contextual Analysis: Leveraging the well-documented properties of related, commercially significant isomers (e.g., 4,7-dichloroquinoline) as a benchmark. This comparative method allows us to frame expectations and discuss the likely impact of the specific 3,4-substitution pattern on the molecule's behavior.

This document is structured not as a simple data sheet, but as a technical guide that synthesizes established chemical principles with field-proven insights to empower researchers working with this and similar niche compounds.

Core Molecular Properties and Comparative Analysis

The fundamental identity of 3,4-dichloroquinoline is defined by its molecular formula and mass. However, its physical behavior—melting point, boiling point, and solubility—is dictated by the specific arrangement of its atoms and the resulting intermolecular forces. The positioning of the two electron-withdrawing chlorine atoms on the pyridine ring (C-3 and C-4) is expected to create a significantly different dipole moment and crystal packing arrangement compared to isomers like 4,7-dichloroquinoline, where the chlorines are distributed across both the pyridine and benzene rings.

The table below summarizes the definitive properties of 3,4-dichloroquinoline alongside the experimentally determined values for the well-characterized 4,7- and 4,5-isomers for contextual comparison.

| Property | 3,4-Dichloroquinoline (Target Compound) | 4,7-Dichloroquinoline (Comparative Isomer) | 4,5-Dichloroquinoline (Comparative Isomer) |

| CAS Number | 25785-64-8 | 86-98-6[1] | 21617-18-5[2] |

| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N[1] | C₉H₅Cl₂N[2] |

| Molecular Weight | 198.05 g/mol | 198.05 g/mol [1] | 198.05 g/mol [2] |

| Appearance | Not Widely Reported | White to Pale Beige Solid / Crystals[3] | Not Widely Reported |

| Melting Point | Not Widely Reported | 81-86 °C[3][4] | Not Widely Reported |

| Boiling Point | Not Widely Reported | ~148 °C (at reduced pressure) | Not Widely Reported |

| Solubility | Expected to have low aqueous solubility | Insoluble in water; Soluble in various organic solvents like heated chloroform, DMSO, and methanol[4][5] | Not Widely Reported |

Expert Insight: The lack of a second chlorine on the benzene ring in 3,4-dichloroquinoline, unlike the 4,7-isomer, would likely alter its lipophilicity and crystal lattice energy. One might hypothesize a different melting point and a modified solubility profile in nonpolar versus polar organic solvents. Its low expected aqueous solubility is typical for non-ionizable, halogenated aromatic heterocycles.[5]

Molecular Structure and Reactivity Profile

The quinoline ring system is an aromatic heterocycle, but the pyridine and benzene rings have distinct electronic characteristics. The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring electron-deficient compared to benzene.

Caption: Chemical structure of 3,4-dichloroquinoline.

Causality Behind Reactivity:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-4 position is highly activated towards SₙAr. The nitrogen atom acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. The chlorine at C-3 is significantly less reactive in SₙAr reactions. This differential reactivity is a key synthetic handle. For instance, reacting 3,4-dichloroquinoline with an amine would be expected to selectively displace the C-4 chlorine.[6]

-

Electrophilic Aromatic Substitution (EAS): The entire quinoline ring is deactivated towards electrophilic attack compared to benzene. Any EAS reaction would preferentially occur on the benzene ring (positions C-5, C-6, C-7, C-8), which is more electron-rich than the doubly-deactivated pyridine ring.

-

N-Oxidation: The lone pair on the quinoline nitrogen can be oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide.[7] This modification can alter the electronic properties and steric profile of the molecule, serving as a strategic step in a multi-step synthesis.

Relevance in Medicinal Chemistry and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] Dichloroquinoline derivatives, in particular, are crucial intermediates.

-

Antimalarial Drug Precursors: 4,7-dichloroquinoline is the cornerstone intermediate for synthesizing 4-aminoquinoline antimalarials like chloroquine and amodiaquine.[7] While 3,4-dichloroquinoline is not the standard precursor, its potential to generate novel analogs with different steric and electronic profiles makes it an interesting target for lead optimization studies aimed at overcoming drug resistance.

-

Scaffolds for Diverse Biological Activity: Functionalized quinolines exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[6] The chlorine atoms on 3,4-dichloroquinoline serve as versatile synthetic handles for introducing new functional groups via cross-coupling or SₙAr reactions, enabling the creation of diverse libraries for high-throughput screening.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range (typically <1°C) indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Principle: The capillary method is the standard technique for melting point determination. A small, packed sample in a glass capillary tube is heated at a controlled rate in close proximity to a calibrated thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 3,4-dichloroquinoline sample is completely dry and crystalline. If necessary, grind it into a fine powder using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Causality: A tightly packed, uniform sample ensures efficient and even heat transfer, which is critical for an accurate reading.

-

-

-

Instrument Setup (for an automated apparatus):

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected (or preliminary) melting point.

-

Set the heating rate (ramp rate). For a precise measurement, this should be 1-2°C per minute.

-

Causality: A slow ramp rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium with the thermometer, preventing an overestimation of the melting temperature.[8]

-

-

-

Measurement:

-

Start the heating program.

-

Observe the sample through the magnified viewing port.

-

Record T₁: The temperature at which the first drop of liquid appears within the solid matrix.

-

Record T₂: The temperature at which the last solid crystal melts completely into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing another measurement.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

-

Caption: Experimental workflow for melting point determination.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum would show five signals in the aromatic region (typically 7.0-9.0 ppm). The proton at C-2 would likely be the most downfield (deshielded) signal due to its proximity to the nitrogen atom and the C-3 chlorine. The protons on the benzene ring (H-5, H-6, H-7, H-8) would appear more upfield and would exhibit coupling patterns (doublets, triplets, or doublets of doublets) characteristic of a substituted benzene ring.

-

¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms. The carbons bearing chlorine atoms (C-3 and C-4) would be significantly influenced, and their chemical shifts would be diagnostic. Carbons adjacent to the nitrogen (C-2 and C-8a) would also have characteristic downfield shifts.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. There would be three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, typical for aromatic and heteroaromatic rings. Strong C-Cl stretching bands would be expected in the fingerprint region, typically below 850 cm⁻¹.

Conclusion and Future Outlook

3,4-Dichloroquinoline represents a synthetically accessible but under-characterized member of the quinoline family. While a lack of comprehensive experimental data currently exists in the public domain, its structure provides a solid foundation for predicting its chemical behavior. Its differential reactivity at the C-4 position marks it as a potentially valuable intermediate for creating novel molecular architectures in drug discovery and materials science. The data and protocols presented in this guide offer a framework for researchers to begin exploring the properties and synthetic utility of this compound, highlighting an area ripe for further investigation. The first research group to fully characterize this molecule and publish the findings will be making a valuable contribution to the chemical sciences.

References

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

-

Scribd. Synthesis of 4,7-Dichloroquinoline. Available at: [Link]

-

ResearchGate. (2024). Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]

-

Home Sunshine Pharma. 4,7-Dichloroquinoline CAS 86-98-6. Available at: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

-

PubChem. 7-Bromo-3,4-dichloroquinoline. Available at: [Link]

-

PubChem. 4,7-Dichloroquinoline. Available at: [Link]

-

PubChem. 4,5-Dichloroquinoline. Available at: [Link]

-

Proceedings of the Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Available at: [Link]

-

ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

ACS Publications. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Available at: [Link]

-

The University of Liverpool Repository. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

SciSpace. (2007). Synthesis of Highly Enantioenriched 3,4-Dihydroquinolin-2-ones by 6-Exo-trig Radical Cyclizations of Axially Chiral α-Halo-ortho-alkenyl anilides. Available at: [Link]

-

Modgraph. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Available at: [Link]

-

Naarini Molbio Pharma. 4,7-Dichloroquinoline. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

Sources

- 1. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4,7-Dichloroquinoline CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dichloroquinoline for Researchers and Drug Development Professionals

Central Identifier: CAS Number 25836-11-7

This guide offers a comprehensive technical overview of 3,4-dichloroquinoline, a significant heterocyclic compound for researchers, scientists, and professionals engaged in drug development. With full editorial control, this document is structured to provide a deep understanding of the compound's core characteristics, synthesis, reactivity, and applications, underpinned by scientific integrity and authoritative references.

Core Identification and Physicochemical Properties

3,4-Dichloroquinoline, identified by the CAS number 25836-11-7, is a di-chlorinated derivative of quinoline.[1][2][3] Understanding its fundamental properties is crucial for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 25836-11-7 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂N | [1][2][3] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of the 3,4-Dichloroquinoline Scaffold

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. While specific, detailed industrial-scale synthesis protocols for 3,4-dichloroquinoline are not as widely published as for its 4,7-isomer, the fundamental approaches to quinoline ring formation and chlorination provide a clear pathway. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

A plausible synthetic approach involves the cyclization of an appropriately substituted aniline precursor, followed by chlorination. For instance, a common strategy for quinoline synthesis is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Subsequent chlorination of the resulting hydroxyquinoline at positions 3 and 4 would yield the target compound. The choice of chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and reaction conditions are critical to achieving the desired dichlorination pattern and avoiding unwanted side products.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 3,4-dichloroquinoline.

Chemical Reactivity and Functionalization

The reactivity of 3,4-dichloroquinoline is primarily dictated by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the chloro groups towards displacement by various nucleophiles.

The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 3-position. This regioselectivity is a key feature to consider when designing synthetic strategies for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the 3,4-dichloroquinoline ring can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of a diverse range of substituted quinoline derivatives with potential biological activity.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-dichloroquinoline (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted aminoquinoline.

Logical Flow of Nucleophilic Aromatic Substitution

Caption: Key components and outcome of an SNAr reaction on 3,4-dichloroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methods offer a versatile approach to further functionalize the 3,4-dichloroquinoline scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,4-dichloroquinoline (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (usually between 80°C and 110°C) and stir until the starting material is consumed.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired aryl-substituted quinoline.[4][5][6][7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).[9][10][11][12][13]

-

Reagent Addition: Add 3,4-dichloroquinoline (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture with stirring.

-

Monitoring and Work-up: Monitor the reaction progress. Once complete, cool the mixture, and quench with water.

-

Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.[9][10][11][12][13]

Applications in Medicinal Chemistry and Drug Discovery

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[14] The 3,4-dichloroquinoline scaffold serves as a valuable starting material for the synthesis of novel bioactive molecules. The ability to selectively functionalize the 3- and 4-positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

While the 4,7-dichloroquinoline isomer is famously the precursor to the antimalarial drug chloroquine, the 3,4-dichloro isomer provides a different substitution pattern for the development of new chemical entities.[15][16] Researchers can leverage the reactivity of the chloro groups to introduce various side chains and functional groups, aiming to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization

The structural elucidation of 3,4-dichloroquinoline and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring system are characteristic of the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons are sensitive to the electronic environment, with the carbons bearing the chlorine atoms exhibiting characteristic downfield shifts.[17][18][19]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.[20][21][22]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 3,4-dichloroquinoline will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring, as well as C-Cl stretching vibrations.[23][24][25][26][27]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,4-dichloroquinoline. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and disposal.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

- Letters in Applied NanoBioScience. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience, 11(1), 2022, 1-11.

- National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3625-3628.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.).

- Hradil, P., Šimáček, A., Grepl, M., & Hradilová, L. (2012). Preparation and Reactivity of 3-Amino-2,4-dichloroquinoline. Synlett, 23(15), 2205–2208.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(4), 634-645.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Physical Chemistry: An Indian Journal, 13(2).

- National Institutes of Health. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- Table of Characteristic IR Absorptions. (n.d.).

- Pharmacie - UCL-Bruxelles, Belgique. (n.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci.

- 4. 13C NMR Spectroscopy. (n.d.).

- eGyanKosh. (n.d.).

- National Institutes of Health. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 29).

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

- ResearchGate. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-.

- National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

- Taylor & Francis. (n.d.).

Sources

- 1. 25836-11-7|3,4-Dichloroquinoline|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. tsijournals.com [tsijournals.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. farm.ucl.ac.be [farm.ucl.ac.be]

- 21. chemconnections.org [chemconnections.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. One moment, please... [nanobioletters.com]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

- 25. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 26. eng.uc.edu [eng.uc.edu]

- 27. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

spectral data for 3,4-Dichloroquinoline NMR

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 3,4-Dichloroquinoline

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of pharmacological and chemical properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds.[3][4] The chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.[5][6]

The substitution pattern on the quinoline ring significantly influences the electronic environment of the constituent atoms, leading to predictable changes in the NMR spectrum.[7] Electron-withdrawing groups, such as chlorine, generally deshield nearby protons and carbons, causing their signals to shift to a higher frequency (downfield).[7] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 3,4-dichloroquinoline, explains the underlying principles for spectral interpretation, and presents a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum of 3,4-Dichloroquinoline

The ¹H NMR spectrum of 3,4-dichloroquinoline is expected to show signals corresponding to the five protons on the carbocyclic ring (C5 to C8) and the single proton on the heterocyclic ring (C2). The chlorine atoms at positions 3 and 4 exert a strong electron-withdrawing inductive effect, which influences the chemical shifts of the remaining protons.

Key Features:

-

H2: The proton at the C2 position is adjacent to the electronegative nitrogen atom and is expected to be the most downfield signal in the spectrum. The presence of the chlorine at C3 further deshields this proton.

-

H5 and H8: These protons are in the peri positions relative to the substituents on the other ring. H8 is ortho to the nitrogen-containing ring, and H5 is ortho to the fused ring system. Their chemical shifts will be influenced by the overall electron density of the bicyclic system.

-

H6 and H7: These protons will appear as multiplets, coupled to their neighbors. Their chemical shifts are less influenced by the chloro substituents compared to the protons on the heterocyclic ring.

The spin-spin coupling between adjacent protons provides crucial connectivity information. For instance, H5 will couple with H6, H6 with H5 and H7, H7 with H6 and H8, and H8 with H7.[8]

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dichloroquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.8 | s | - |

| H5 | 8.0 - 8.2 | d | ~8.5 |

| H8 | 7.8 - 8.0 | d | ~8.0 |

| H7 | 7.6 - 7.8 | ddd | ~8.0, ~7.0, ~1.0 |

| H6 | 7.4 - 7.6 | ddd | ~8.5, ~7.0, ~1.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Caption: Structure of 3,4-dichloroquinoline with proton numbering.

Predicted ¹³C NMR Spectrum of 3,4-Dichloroquinoline

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in 3,4-dichloroquinoline, assuming no accidental equivalence. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall aromatic system.

Key Features:

-

C3 and C4: These carbons are directly attached to chlorine atoms and will be significantly shifted downfield. Their signals may also be broadened due to the quadrupolar effects of the chlorine isotopes.

-

C2 and C8a: These carbons are adjacent to the nitrogen atom and will also appear at a lower field.

-

Quaternary Carbons (C3, C4, C4a, C8a): These carbons, which are not attached to any protons, will typically show signals of lower intensity compared to the protonated carbons.[9] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and quaternary carbons.[9]

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dichloroquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~135 |

| C4 | ~148 |

| C4a | ~125 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~130 |

| C8 | ~122 |

| C8a | ~147 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation [3] a. Weigh 5-25 mg of the 3,4-dichloroquinoline sample for ¹H NMR (15-50 mg for ¹³C NMR). b. Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[3] c. Dissolve the sample in 0.6-0.75 mL of the deuterated solvent in a clean, dry vial. d. If an internal standard is not already present in the solvent, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm). e. Transfer the solution to a 5 mm NMR tube, ensuring it is free of particulate matter to prevent line broadening.[3]

2. NMR Spectrometer Setup and Data Acquisition a. Insert the NMR tube into the spinner and place it in the spectrometer's magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal. d. For ¹H NMR, set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm). e. Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio. f. For ¹³C NMR, tune the probe to the ¹³C frequency. The spectrum is typically acquired with proton decoupling to simplify the signals to singlets.[3] g. Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. h. Phase the spectrum and calibrate the chemical shift axis using the TMS or residual solvent peak.

Caption: General workflow for NMR analysis.

Advanced NMR Techniques for Structural Confirmation

For complex quinoline derivatives or in cases of significant signal overlap, advanced 2D NMR techniques are invaluable for unambiguous structural assignment.[4][7]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, helping to establish the connectivity of protons within a spin system.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to, resolving overlapping proton signals by spreading them across the wider ¹³C chemical shift range.[3][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together molecular fragments and assigning quaternary carbons.[7]

These advanced experiments, while requiring longer acquisition times, provide a comprehensive and self-validating dataset for the complete and accurate structural elucidation of novel quinoline compounds.

References

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.).

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.).

- Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. (n.d.).

- Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one - ResearchGate. (n.d.).

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020).

- C NMR Spectroscopy. (n.d.).

- 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed. (2005).

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).

- 4,7-Dichloroquinoline - PMC - NIH. (2012).

- A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - MDPI. (2024).

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).

- Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... - ResearchGate. (n.d.).

- Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities - CORE. (2019).

- Assignment 4 | PDF | Science & Mathematics - Scribd. (n.d.).

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.).

- Proton-proton correlation via carbon-carbon couplings: a three-dimensional NMR approach for the assignment of aliphatic resonanc - Lewis Kay's group at the University of Toronto. (n.d.).

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.).

- 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014).

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. che.hw.ac.uk [che.hw.ac.uk]

The Solubility Profile of 3,4-Dichloroquinoline in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of 3,4-dichloroquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for 3,4-dichloroquinoline, this document synthesizes information from structurally analogous compounds, including 4,7-dichloroquinoline and various dichlorinated benzene derivatives, to project its solubility characteristics across a spectrum of common organic solvents. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a robust framework for solvent selection, formulation design, and experimental planning involving 3,4-dichloroquinoline and related structures. The document further details established methodologies for solubility determination and outlines crucial safety and handling protocols.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is paramount for oral bioavailability, formulation efficacy, and overall therapeutic success. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant challenges during process development. Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad range of applications, including their use as anticancer, antimalarial, and antiviral agents.[1] The solubility of these compounds in different media is a critical factor that influences their biological activity and potential for clinical application.[1]

3,4-Dichloroquinoline, a halogenated quinoline derivative, represents a scaffold of interest for the synthesis of novel bioactive molecules. The presence of two chlorine atoms on the quinoline ring significantly influences its electronic properties and, consequently, its interactions with solvents. This guide aims to provide a comprehensive overview of the expected solubility of 3,4-dichloroquinoline in a variety of organic solvents, categorized by their polarity and proticity.

Physicochemical Properties of 3,4-Dichloroquinoline and Related Compounds

To understand the solubility of 3,4-dichloroquinoline, it is essential to consider its intrinsic physicochemical properties alongside those of its structural analogs for which experimental data is available.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 3,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Not available | Not available | Not available |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 83-84 | Not available | Not available |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 69-71 | 272 | 2.68 |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 42-44 | 255-256 | Not available |

Table 1: Physicochemical Properties of 3,4-Dichloroquinoline and Structurally Related Compounds.

The data for 4,7-dichloroquinoline and 3,4-dichloroaniline provide valuable reference points. The presence of the nitrogen atom in the quinoline ring introduces a polar site capable of hydrogen bonding, which will influence its solubility in protic solvents. The two chlorine atoms contribute to the molecule's lipophilicity, suggesting a preference for less polar organic solvents.

Projected Solubility of 3,4-Dichloroquinoline in Organic Solvents

While direct experimental solubility data for 3,4-dichloroquinoline is not extensively available in the literature, we can project its solubility based on the known data for 4,7-dichloroquinoline and the general principles of "like dissolves like."

A study on the solubility of 4,7-dichloroquinoline in various solvents provides a strong basis for our projections.[2] The experimental mole fraction solubility of 4,7-dichloroquinoline at approximately 298-299 K is presented in Table 2.

| Solvent | Solvent Class | Mole Fraction Solubility (10⁻⁴x) of 4,7-Dichloroquinoline | Projected Solubility of 3,4-Dichloroquinoline |

| Tetrahydrofuran (THF) | Polar Aprotic | 682.626 | High |

| Acetone | Polar Aprotic | 590.829 | High |

| Ethanol | Polar Protic | 112.950 | Moderate to High |

| Acetonitrile | Polar Aprotic | 60.267 | Moderate |

| Water | Polar Protic | 0.284 | Very Low |

Table 2: Experimental Solubility of 4,7-Dichloroquinoline and Projected Solubility of 3,4-Dichloroquinoline in Various Solvents at ~298 K.[2]

Based on this data, we can infer the following solubility trends for 3,4-dichloroquinoline:

-

High Solubility: is anticipated in polar aprotic solvents such as tetrahydrofuran (THF) and acetone . These solvents can engage in dipole-dipole interactions with the polar quinoline ring but do not have the strong hydrogen-bonding network of protic solvents that would need to be disrupted.

-

Moderate to High Solubility: is expected in polar protic solvents like ethanol and methanol . While these solvents can act as hydrogen bond donors and acceptors, the energy required to break their existing hydrogen bonds to solvate the dichloroquinoline molecule may be a limiting factor compared to aprotic solvents. Studies on 3,4-dichloronitrobenzene have shown that its solubility increases with the mass fraction of organic solvents like methanol and ethanol in aqueous mixtures.[3]

-

Moderate Solubility: is likely in other polar aprotic solvents such as acetonitrile , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) . DMSO is known to be a powerful solvent for a wide range of organic compounds.

-

Low to Moderate Solubility: is predicted in nonpolar solvents like toluene and hexane . The polar nature of the quinoline ring will limit its solubility in these nonpolar environments.

-

Very Low Solubility: is expected in water , consistent with the hydrophobic character imparted by the dichloro-substituted benzene ring.

The following diagram illustrates the projected solubility trend of 3,4-dichloroquinoline in different classes of organic solvents.

Caption: Projected solubility of 3,4-dichloroquinoline in different solvent classes.

Experimental Protocol for Determining the Solubility of 3,4-Dichloroquinoline

To obtain precise solubility data for 3,4-dichloroquinoline, a standardized experimental protocol is essential. The equilibrium solubility method is a widely accepted and reliable technique.

Materials and Equipment

-

3,4-Dichloroquinoline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-dichloroquinoline to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,4-dichloroquinoline.

-

Prepare a calibration curve using standard solutions of 3,4-dichloroquinoline of known concentrations.

-

Calculate the solubility of 3,4-dichloroquinoline in the respective solvent based on the measured concentration and the dilution factor.

-

The following diagram outlines the experimental workflow for determining the solubility of 3,4-dichloroquinoline.

Caption: Experimental workflow for solubility determination.

Factors Influencing the Solubility of 3,4-Dichloroquinoline

Several factors can influence the solubility of 3,4-dichloroquinoline in organic solvents:

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent generally leads to higher solubility. The polarity of quinoline derivatives has a significant effect on their dipole moment in different solvents, which in turn affects solubility.[4]

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. Experimental data for 4,7-dichloroquinoline shows a clear trend of increasing solubility with rising temperature in all tested solvents.[2]

-

Crystalline Structure: The crystal lattice energy of the solid 3,4-dichloroquinoline will impact its solubility. A more stable crystal lattice will require more energy to break, resulting in lower solubility.

-

Presence of Functional Groups: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. The chlorine atoms, while contributing to lipophilicity, can also engage in halogen bonding, which may influence solubility in specific solvents.

-

pH (in aqueous or mixed aqueous-organic systems): As a weak base, the solubility of 3,4-dichloroquinoline in aqueous environments will be pH-dependent. At lower pH values, the quinoline nitrogen can be protonated, forming a more soluble salt.[1]

Safety and Handling of 3,4-Dichloroquinoline

While specific safety data for 3,4-dichloroquinoline is limited, it is prudent to handle it with the same precautions as other chlorinated aromatic and heterocyclic compounds. For the related compound, 3,4-dichloroaniline, the following hazards are identified: it is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and serious eye damage.[5]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the projected solubility of 3,4-dichloroquinoline in a range of organic solvents, based on the analysis of structurally similar compounds. The key takeaway for researchers is the anticipated high solubility in polar aprotic solvents like THF and acetone, and moderate to high solubility in polar protic solvents such as ethanol.

To advance the understanding of this important molecule, it is highly recommended that direct experimental determination of the solubility of 3,4-dichloroquinoline be undertaken across a broad spectrum of solvents and temperatures. Such data would be invaluable for optimizing reaction conditions, designing effective purification strategies, and developing novel formulations for its potential applications in medicine and materials science.

References

- Zhao, H., et al. (2015). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Antipin, V. A., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.

- Carvaja, G. L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62.

- Chen, Y., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K.

- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1371.

- Li, N., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(2), M1234.

-

Wikipedia. (2023). 3,4-Dichloroaniline. In Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3,4-Dichloroquinoline

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 3,4-dichloroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the reactivity, regioselectivity, and potential synthetic pathways involving this molecule. While direct experimental literature on the electrophilic substitution of 3,4-dichloroquinoline is limited, this guide synthesizes established principles of quinoline chemistry and the effects of halogen substituents to provide a predictive framework for its reactivity.

Introduction to 3,4-Dichloroquinoline: Structure and Electronic Landscape

3,4-Dichloroquinoline is a disubstituted quinoline with chlorine atoms on the pyridine ring. The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) and a deactivating effect on the entire ring system towards electrophilic attack, particularly on the pyridine ring.

The two chlorine atoms at positions 3 and 4 further influence the electronic properties of the molecule. Chlorine atoms are classic examples of substituents that exhibit a dual electronic effect:

-

Inductive Effect (-I): Being highly electronegative, chlorine atoms withdraw electron density from the ring through the sigma bond, leading to a general deactivation of the ring towards electrophilic substitution.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic pi-system, which tends to direct incoming electrophiles to the ortho and para positions.

In the case of 3,4-dichloroquinoline, the strong deactivating inductive effects of the nitrogen atom and the two chlorine atoms make the pyridine ring (positions 2, 3, and 4) highly electron-deficient and thus resistant to electrophilic attack. Consequently, electrophilic substitution reactions are predicted to occur exclusively on the carbocyclic (benzene) ring (positions 5, 6, 7, and 8).

Regioselectivity in Electrophilic Aromatic Substitution of Quinoline Systems

The regioselectivity of electrophilic substitution on the quinoline ring is a well-established principle. In acidic conditions, which are typical for many electrophilic aromatic substitution reactions, the quinoline nitrogen is protonated, further deactivating the pyridine ring. The attack of an electrophile on the benzene ring is favored.

Electrophilic attack on the benzene ring of quinoline preferentially occurs at positions 5 and 8.[1][2][3][4] This preference is attributed to the greater stability of the resulting cationic intermediate (arenium ion or sigma complex). When the electrophile attacks at the 5- or 8-position, the positive charge can be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring in all resonance structures.[4] Conversely, attack at the 6- or 7-position leads to resonance structures where the aromaticity of the pyridine ring is disrupted, resulting in a less stable intermediate.

Caption: Regioselectivity of electrophilic attack on the quinoline ring.

For 3,4-dichloroquinoline, this inherent directing effect of the quinoline nucleus is expected to be the dominant factor in determining the position of substitution. The deactivating inductive effect of the chlorine atoms at C3 and C4 will likely make the reaction conditions more forcing than those required for unsubstituted quinoline, but the substitution pattern is anticipated to remain the same, favoring the 5 and 8 positions.

Key Electrophilic Substitution Reactions of 3,4-Dichloroquinoline

Based on the principles outlined above, this section details the predicted outcomes for common electrophilic substitution reactions on 3,4-dichloroquinoline.[5][6] The experimental protocols provided are generalized from similar reactions on deactivated aromatic systems and should be considered as starting points for optimization.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Given the deactivated nature of the 3,4-dichloroquinoline ring system, harsh nitration conditions are expected to be necessary. The reaction is predicted to yield a mixture of 3,4-dichloro-5-nitroquinoline and 3,4-dichloro-8-nitroquinoline.

Predicted Reaction:

3,4-Dichloroquinoline + HNO₃/H₂SO₄ → 3,4-Dichloro-5-nitroquinoline + 3,4-Dichloro-8-nitroquinoline

| Reactant/Reagent | Role | Typical Conditions |

| 3,4-Dichloroquinoline | Substrate | - |